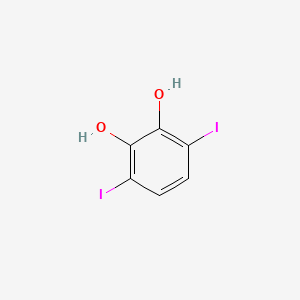

3,6-Diiodobenzene-1,2-diol

Descripción general

Descripción

3,6-Diiodobenzene-1,2-diol (DIBD) is an organic compound with a unique structure and interesting properties. It is a small, colorless, and odorless molecule with a molecular formula of C6H4I2O2. It is a diol, meaning it contains two hydroxyl functional groups, with one located at the 1-position and the other at the 2-position. DIBD is an important precursor for various pharmaceuticals and is used in the synthesis of various compounds. It is also used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in various reactions.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structures of diiodobenzenes, including 3,6-diiodobenzene-1,2-diol, have been extensively studied using X-ray and electron diffraction. These studies have provided valuable insights into the molecular separations and arrangements within these compounds, which are crucial for understanding their chemical properties and potential applications in materials science (Hendricks et al., 1933).

Synthesis and Organic Transformations

This compound serves as a precursor in various organic transformations. Efficient methods for synthesizing derivatives of diiodobenzenes, which are valuable in organic chemistry, have been developed. These compounds are particularly important for reactions involving benzynes (Diemer et al., 2011).

Catalyst Precursor for Amination

This compound has been identified as an effective catalyst precursor for intermolecular amination of arenes. Its use in homogeneous conditions allows for high yields and regioselectivity in CN coupling protocols (Lucchetti et al., 2016).

Surface Chemistry Studies

The behavior of diiodobenzenes, including this compound, on surfaces like Cu(111) has been investigated using techniques like Scanning Tunneling Microscopy. These studies are essential for understanding surface reactions and could have implications in nanotechnology and material sciences (Lahrood et al., 2015).

Shock Tube Investigation for H Atom Production

Research using shock tube investigations has examined the production of hydrogen atoms from the thermal dissociation of ortho-benzyne radicals, using 1,2-diiodobenzene as a thermal source. This kind of research is pivotal in understanding high-temperature chemical reactions relevant to combustion and atmospheric chemistry (Xu et al., 2007).

Host-Guest Complex Formation

Studies on the formation of host-guest complexes in crystalline states using diiodobenzene derivatives have been conducted. These investigations are crucial for understanding molecular interactions and could have implications in designing new materials (Schmittel et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, 1,2-Diiodobenzene, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that iodinated compounds often interact with various enzymes and proteins within the body, altering their function .

Mode of Action

It is known that iodinated compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the compound can form a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to changes in the target molecule .

Biochemical Pathways

Iodinated compounds are known to participate in various biochemical reactions, including oxidation and free radical reactions . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .

Pharmacokinetics

Iodinated compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure and the presence of other functional groups .

Result of Action

Iodinated compounds can have various effects depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in protein structure and function, and potential impacts on cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Diiodobenzene-1,2-diol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with target molecules . Additionally, the compound’s stability may be affected by light and heat, suggesting that it should be stored in a dark, cool place .

Propiedades

IUPAC Name |

3,6-diiodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729284 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361525-84-0 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

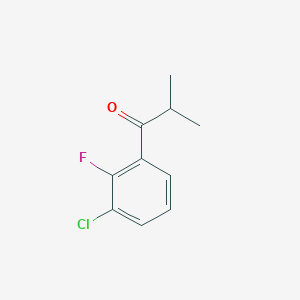

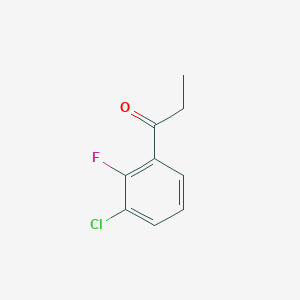

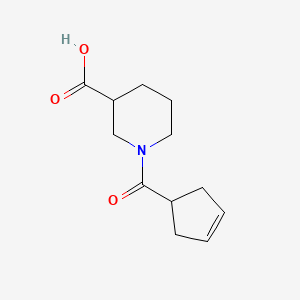

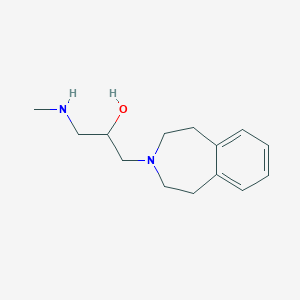

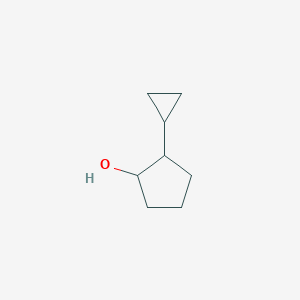

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)

![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)

![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)